3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine
CAS No.: 2548995-08-8
Cat. No.: VC11829357
Molecular Formula: C19H23N7
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548995-08-8 |
|---|---|
| Molecular Formula | C19H23N7 |
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | 3-(3,5-dimethylpyrazol-1-yl)-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyridazine |
| Standard InChI | InChI=1S/C19H23N7/c1-15-12-16(2)26(23-15)19-6-5-18(21-22-19)25-10-8-24(9-11-25)14-17-4-3-7-20-13-17/h3-7,12-13H,8-11,14H2,1-2H3 |
| Standard InChI Key | JODRVASGJBLOAL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)CC4=CN=CC=C4)C |
| Canonical SMILES | CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)CC4=CN=CC=C4)C |
Introduction
The compound “3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine” is a heterocyclic molecule that integrates three key structural motifs:
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A pyrazole ring substituted with two methyl groups at positions 3 and 5.
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A piperazine moiety linked to a pyridazine ring.
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A pyridine group attached via a methylene bridge to the piperazine unit.
This compound belongs to a class of molecules often explored for their biological and pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Structural Features
The molecular structure of this compound can be broken down into three main regions:
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Pyrazole Unit: Known for its role in enhancing pharmacokinetic properties due to its electron-rich nitrogen atoms.
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Pyridazine Core: A six-membered aromatic ring containing two adjacent nitrogen atoms, often associated with bioactivity.
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Piperazine-Pyridine Linkage: Provides flexibility and increases the potential for interactions with biological targets.
These features make the compound a promising candidate for drug discovery, particularly in targeting enzymes or receptors with specific binding pockets.
Synthetic Pathways
While specific synthesis methods for this exact compound were not directly available in the sources, general strategies for constructing similar heterocyclic systems include:
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Cyclization reactions involving hydrazine derivatives and diketones to form pyrazole rings .
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Functionalization of pyridazine rings through nucleophilic substitution or cross-coupling reactions .
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Incorporation of piperazine and pyridine units via alkylation or reductive amination .
Potential Applications
Based on structural analogs and related studies, this compound may exhibit the following activities:
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Antimicrobial Activity:
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Anticancer Potential:
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Enzyme Inhibition:
Biological Evaluation
While no direct experimental data were available for this specific compound, related compounds have been evaluated for:
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